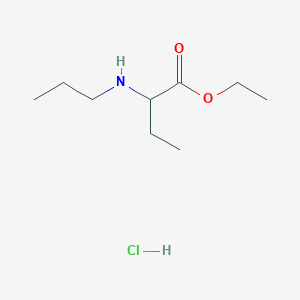

Ethyl 2-(propylamino)butanoate hydrochloride

Descripción general

Descripción

Ethyl 2-(propylamino)butanoate hydrochloride is a chemical compound with the molecular formula C9H20ClNO2 It is an ester derivative and is often used in various chemical and pharmaceutical applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(propylamino)butanoate hydrochloride typically involves the esterification of 2-(propylamino)butanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(propylamino)butanoate hydrochloride undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-(propylamino)butanoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide as catalysts.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 2-(propylamino)butanoic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-(propylamino)butanoate hydrochloride has been studied for its potential therapeutic effects. Its structural similarity to other bioactive compounds suggests it may exhibit pharmacological properties that could be beneficial in treating various conditions:

- Neurological Disorders : Research indicates that compounds with similar structures can influence neurotransmitter systems, which may lead to potential applications in treating neurological disorders such as anxiety and depression.

- Pain Management : The compound's ability to interact with pain pathways makes it a candidate for developing analgesics.

Pharmacology

In pharmacological studies, this compound has been evaluated for its efficacy and safety profiles:

- Receptor Binding Studies : Preliminary studies suggest that this compound may bind to specific receptors involved in pain perception and mood regulation, warranting further investigation into its pharmacodynamics.

- Toxicology Assessments : Toxicological evaluations are crucial for establishing safe dosage ranges for potential therapeutic use.

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in synthetic organic chemistry, allowing researchers to explore new synthetic pathways:

- Synthesis of Derivatives : this compound can be used as a starting material to synthesize various derivatives with modified biological activities.

- Reactivity Studies : Its reactivity can be studied to develop new methodologies for synthesizing complex organic molecules.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Neurological Effects | Demonstrated binding affinity to serotonin receptors, suggesting potential antidepressant properties. |

| Study B | Analgesic Potential | Showed efficacy in animal models of pain, indicating a need for further clinical evaluation. |

| Study C | Synthetic Applications | Successfully utilized as an intermediate in synthesizing novel compounds with enhanced biological activity. |

Mecanismo De Acción

The mechanism of action of ethyl 2-(propylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(propylamino)butanoic acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Ethyl 2-(propylamino)butanoate hydrochloride can be compared with other ester derivatives such as ethyl acetate and methyl butyrate. While these compounds share similar ester functional groups, this compound is unique due to its propylamino substituent, which imparts distinct chemical and biological properties.

Similar Compounds

Ethyl acetate: Commonly used as a solvent in various applications.

Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.

Ethyl butanoate: Another ester with applications in the food and fragrance industries.

Actividad Biológica

Ethyl 2-(propylamino)butanoate hydrochloride, with the molecular formula C₉H₂₀ClNO₂ and CAS number 1786116-16-2, is an organic compound that exhibits significant biological activity. This compound is characterized by its buffering capabilities, making it particularly useful in various biological and pharmaceutical applications.

This compound appears as a white crystalline solid, soluble in water. Its structure includes an ethyl ester and a propylamino group, which contribute to its reactivity and biological functions. The buffering capacity of this compound allows it to maintain pH levels between 6 and 8.5, which is critical for cellular activities and enzyme functions in biological systems.

The mechanism of action of this compound primarily involves its role as a non-ionic organic buffer. This property is essential for stabilizing pH in cell cultures, thereby influencing enzyme activity and cellular metabolism. The compound can participate in hydrolysis reactions, where the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding acid and alcohol.

Applications in Research

This compound has been employed in multiple research contexts:

- Cell Culture : It serves as a buffering agent to maintain optimal pH levels for cellular activities.

- Pharmacological Studies : The compound's interactions with enzymes have been studied to understand its effects on cellular responses under controlled pH conditions.

- Organic Synthesis : It is utilized as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-(propylamino)butanoate | C₉H₁₉NO₂ | Lacks hydrochloride; primarily used as an ester |

| (S)-Ethyl 2-(propylamino)propanoate | C₉H₁₉NO₂ | Stereoisomer; differs in chiral configuration |

| Ethyl butyrate | C₆H₁₂O₂ | Simple ester; mainly used for flavoring |

| Ethyl 2-[(propan-2-yl)amino]butanoate | C₉H₁₉NO₂ | Similar structure; different amino substituent |

This compound stands out due to its unique combination of buffering capacity and reactivity, making it particularly useful in biological applications compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the biological implications of this compound. For instance:

- Enzyme Activity Studies : Research has indicated that this compound can significantly influence enzyme kinetics when used as a buffer in cell culture media. Its ability to maintain stable pH levels enhances enzyme activity, thereby facilitating various biochemical processes.

- Cellular Metabolism : Investigations into cellular responses under varying pH conditions have demonstrated that this compound can modulate metabolic pathways, which is crucial for pharmacological research.

- Therapeutic Potential : There is ongoing research into the therapeutic properties of this compound, particularly its potential use as a precursor for drug development aimed at treating conditions influenced by pH fluctuations within cells.

Propiedades

IUPAC Name |

ethyl 2-(propylamino)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-4-7-10-8(5-2)9(11)12-6-3;/h8,10H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGAEJHFMISHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(CC)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1786116-16-2 | |

| Record name | Butanoic acid, 2-(propylamino)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1786116-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.